
Pyrrolo(2,1-a)isoquinoline, 1,2,3,5,6,10b-hexahydro-6-(4-(methylthio)phenyl)-, (6R,10bS)-
概要
説明
McN-5652-X-68は、哺乳類の脳におけるセロトニンの再取り込みを強力かつ選択的に阻害する物質です。セロトニントランスポーターに対する高い親和性から、神経化学研究において貴重なツールとして広く研究されています。 炭素11で標識された場合、セロトニントランスポーターの生体内イメージングのための陽電子放出断層撮影(PET)ラジオトレーサーとして役立ちます .
準備方法
McN-5652-X-68の合成は、2-フェニルピロリジンと4-メチルチオマンデル酸から始まる多段階プロセスで行われます。 合成経路には、以下のステップが含まれます :
- ピロロイソキノリンコアの形成。
- メチルチオ基の導入。
- エナンチオマー的に純粋な(+)-McN-5652-X-68を得るための結晶化。
産業生産方法はあまり広くは文書化されていませんが、ラボでの合成は、潜在的なスケールアップのための堅牢な枠組みを提供しています。
3. 化学反応の分析
McN-5652-X-68は、いくつかのタイプの化学反応を起こします。
酸化: 詳細な経路は広く文書化されていませんが、特定の条件下で酸化される可能性があります。
還元: 還元反応は、その官能基を変え、潜在的にその活性を変化させる可能性があります。
置換: 置換反応の一般的な試薬には、ハロゲンやその他の求核剤が含まれ、さまざまな誘導体につながります。
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .
4. 科学研究への応用
McN-5652-X-68は、科学研究において幅広い用途があります。
化学: セロトニントランスポーター阻害剤の研究における参照化合物として使用されます。
生物学: さまざまな生物学的プロセスにおけるセロトニントランスポーターの役割を理解するのに役立ちます。
医学: 脳内のセロトニントランスポーターをイメージングするためのPETラジオトレーサーとして役立ち、精神障害の診断と研究を支援します。
化学反応の分析
McN-5652-X-68 undergoes several types of chemical reactions:
Oxidation: It can be oxidized under specific conditions, although detailed pathways are not extensively documented.
Reduction: Reduction reactions can modify its functional groups, potentially altering its activity.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, leading to various derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
McN-5652-X-68 has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of serotonin transporter inhibitors.
Biology: Helps in understanding the role of serotonin transporters in various biological processes.
Medicine: Serves as a PET radiotracer for imaging serotonin transporters in the brain, aiding in the diagnosis and study of psychiatric disorders.
Industry: Potential applications in the development of new pharmaceuticals targeting serotonin transporters
作用機序
McN-5652-X-68は、シナプス前ニューロンにおけるセロトニンの再取り込みを阻害することにより効果を発揮し、シナプス間隙におけるセロトニン濃度を高めます。この阻害は、セロトニントランスポーターに対する高い親和性を持つことから、非常に選択的です。 分子標的はセロトニントランスポータータンパク質であり、関与する経路は主にセロトニンシグナル伝達に関連しています .
類似化合物との比較
McN-5652-X-68は、以下のセロトニントランスポーター阻害剤と比較されます。
11C-DASB: 非特異的結合が低く、血漿クリアランスが速い別のPETラジオトレーサー.
フルオキセチン: 抗うつ薬として使用される、よく知られた選択的セロトニン再取り込み阻害薬。
パロキセチン: 同様の用途を持つ、もう1つの選択的セロトニン再取り込み阻害薬。
McN-5652-X-68は、セロトニントランスポーターに対する高い親和性と選択性を持つことから、研究と臨床の両方の設定において貴重なツールとなっています .
特性
IUPAC Name |
(6R,10bS)-6-(4-methylsulfanylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NS/c1-21-15-10-8-14(9-11-15)18-13-20-12-4-7-19(20)17-6-3-2-5-16(17)18/h2-3,5-6,8-11,18-19H,4,7,12-13H2,1H3/t18-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKDUIAAPBKHMJ-MOPGFXCFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2CN3CCCC3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)[C@H]2CN3CCC[C@H]3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001128845 | |
| Record name | (6R,10bS)-1,2,3,5,6,10b-Hexahydro-6-[4-(methylthio)phenyl]pyrrolo[2,1-a]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001128845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103729-13-1 | |
| Record name | (6R,10bS)-1,2,3,5,6,10b-Hexahydro-6-[4-(methylthio)phenyl]pyrrolo[2,1-a]isoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103729-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MCN-5652, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103729131 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (6R,10bS)-1,2,3,5,6,10b-Hexahydro-6-[4-(methylthio)phenyl]pyrrolo[2,1-a]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001128845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MCN-5652, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y33Z4ABP6N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (-)-MCN-5652 differ from its active enantiomer, (+)-MCN-5652, in terms of binding to the serotonin transporter?
A1: Unlike (+)-MCN-5652, (-)-MCN-5652 exhibits significantly lower binding affinity for the serotonin transporter. [(+)-MCN-5652 displays high affinity for SERT with a Ki of approximately 0.6 nM in vitro, while the binding affinity of (-)-MCN-5652 has not been precisely determined, it is significantly lower, rendering it practically inactive at the transporter. [, , ]]
Q2: What is the significance of (-)-MCN-5652's low affinity for SERT in research?
A2: (-)-MCN-5652 is primarily used in Positron Emission Tomography (PET) studies as a tool to estimate the non-specific binding of the radiolabeled (+)-MCN-5652. This is crucial for accurately quantifying the specific binding of the radioligand to SERT in the brain. [, , ]
Q3: What is the molecular formula and weight of (-)-MCN-5652?
A3: The molecular formula of (-)-MCN-5652 is C18H19NS, and its molecular weight is 281.4 g/mol. [, , ]
Q4: Is there any spectroscopic data available for (-)-MCN-5652?
A4: While specific spectroscopic data for (-)-MCN-5652 is not extensively detailed in the provided research, the synthesis and characterization of both enantiomers, including spectroscopic data, are described in several papers. These studies typically employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compounds. [, ]
Q5: Does (-)-MCN-5652 show any pharmacological activity?
A7: (-)-MCN-5652 is considered pharmacologically inactive, particularly in terms of serotonin transporter binding and related downstream effects. [, , ]
Q6: Has (-)-MCN-5652 been tested in any cell-based assays or animal models?
A8: The research primarily uses (-)-MCN-5652 in PET studies as a reference to distinguish specific from non-specific binding of the radiolabeled (+)-MCN-5652. While it might be used in cell-based assays to evaluate non-specific binding, the provided research doesn’t elaborate on this aspect. [, , ]
Q7: What analytical methods are used to characterize and quantify (-)-MCN-5652?
A10: The synthesis and characterization of (-)-MCN-5652 typically involve techniques like High-Performance Liquid Chromatography (HPLC) to assess purity, and possibly chiral HPLC to confirm enantiomeric purity. Additionally, mass spectrometry and NMR spectroscopy are likely employed for structural confirmation. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


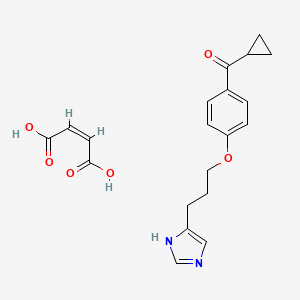
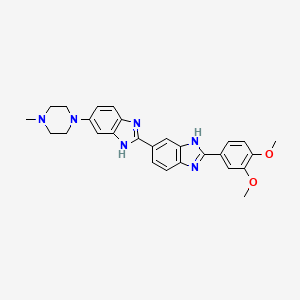
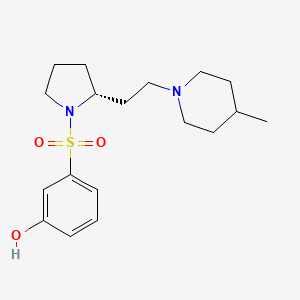
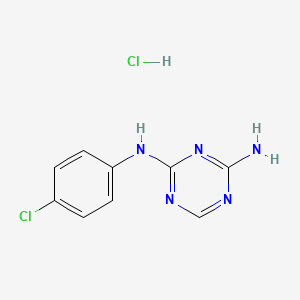

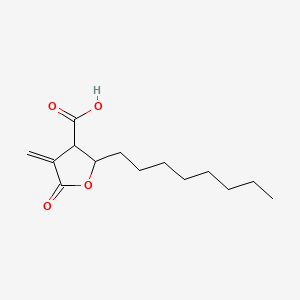
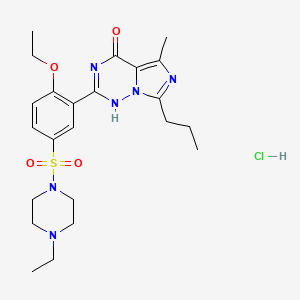
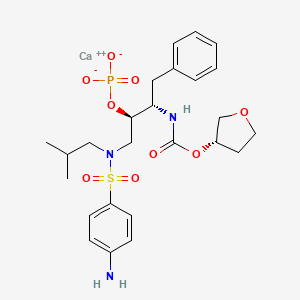
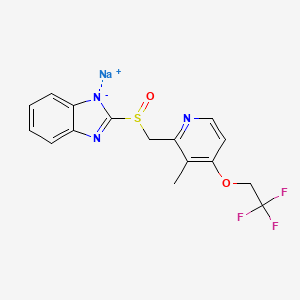
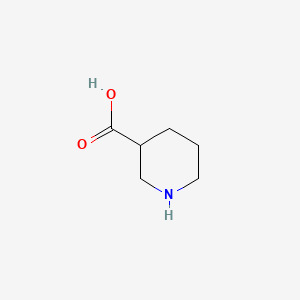
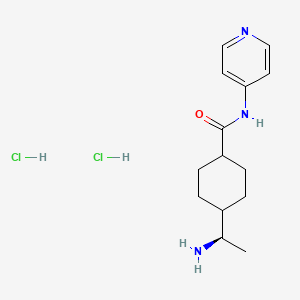
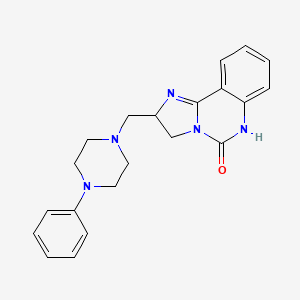
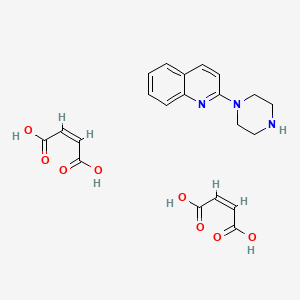
![(Z)-but-2-enedioic acid;4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B1662245.png)
